5-(Cyanomethyl)-2-pyridinecarboxylic acid

Fragment-based drug discovery N-acetylmannosamine kinase (MNK) Sialic acid biosynthesis inhibition

Fragment-based drug discovery demands structurally authenticated building blocks to avoid wasted synthesis. 5-(Cyanomethyl)-2-pyridinecarboxylic acid (CAS 1221791-92-9) is a well-characterized fragment hit for N-acetylmannosamine kinase (MNK; IC₅₀ = 3.7 mM), serving as a negative control or SAR starting scaffold. • Free carboxylic acid enables one-step amide coupling without deprotection • Orthogonal nitrile handle allows divergent library synthesis (reduction, hydrolysis, click chemistry) • Authentic 5-cyanomethyl regioisomer for chromatographic method validation Supplied as a solid with ≥98% purity; for laboratory research use only.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1221791-92-9
Cat. No. B1392772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyanomethyl)-2-pyridinecarboxylic acid
CAS1221791-92-9
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC#N)C(=O)O
InChIInChI=1S/C8H6N2O2/c9-4-3-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3H2,(H,11,12)
InChIKeyXOFXAOWIVZWNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyanomethyl)-2-pyridinecarboxylic Acid: Identity & Profile


5-(Cyanomethyl)-2-pyridinecarboxylic acid (synonym: 5-(Cyanomethyl)picolinic acid; CAS 1221791-92-9) is a heterocyclic building block belonging to the picolinic acid derivative class, bearing a cyanomethyl (–CH₂CN) substituent at the pyridine 5-position and a free carboxylic acid at the 2-position. Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol . The compound is supplied as a solid with a purity of ≥95% (NMR, typical batch Certificate of Analysis) and a melting point of 225°C (decomposition) . It is classified as harmful (H302, H315, H319, H335) and requires storage under argon in a cool, well-ventilated area . The compound is available from multiple research-chemical suppliers at scales from 10 mg to gram quantities, intended exclusively for laboratory research use .

Why 5-(Cyanomethyl)-2-pyridinecarboxylic Acid Is Irreplaceable


Picolinic acid derivatives bearing different substituents or substitution patterns exhibit fundamentally divergent biological activity profiles, synthetic reactivity, and physicochemical properties. The 5-cyanomethyl substitution on the pyridine ring of 5-(Cyanomethyl)-2-pyridinecarboxylic acid confers a unique combination of a nitrile functional handle for further derivatization and a free carboxylic acid for direct conjugation, which is absent in both the parent picolinic acid and the corresponding ester or regioisomeric analogs [1][2]. Critically, the compound's enzyme inhibition fingerprint—specifically against N-acetylmannosamine kinase (MNK)—differs from that of other picolinic acid derivatives by orders of magnitude in IC₅₀, meaning that activity observed with one analog cannot be extrapolated to another [2]. For procurement decisions in fragment-based drug discovery, chemical biology probe development, or agrochemical intermediate synthesis, direct substitution without experimental validation risks irreproducible results and wasted resources.

5-(Cyanomethyl)-2-pyridinecarboxylic Acid: Evidence vs. Analogs


MNK Inhibition vs. Lead Fragment 6-Carbamoylpicolinic Acid

In a biochemical inhibition assay against recombinant human N-acetylmannosamine kinase (MNK/GNE, EC 2.7.1.60), 5-(cyanomethyl)pyridine-2-carboxylic acid exhibited an IC₅₀ of 3.7 mM at pH 8.0 and 37°C [1]. In contrast, the most potent inhibitor identified in the same fragment screening campaign, 6-carbamoylpicolinic acid (6-carbamoylpyridine-2-carboxylic acid, MW 166 Da), inhibited MNK with an IC₅₀ of 0.076 mM (76 µM) under identical assay conditions [1]. This represents an approximately 49-fold difference in potency. The compound's IC₅₀ also differs markedly from that of 4-(trifluoromethyl)picolinic acid (IC₅₀ = 0.9 mM), another inhibitor in the same series [1]. These quantitative differences demonstrate that the 5-cyanomethyl substitution produces a distinct structure-activity relationship (SAR) profile, positioning this compound as a low-affinity fragment hit suitable for use as a negative control, a starting scaffold for chemical elaboration, or a tool to probe the contribution of the 5-position substituent to MNK binding.

Fragment-based drug discovery N-acetylmannosamine kinase (MNK) Sialic acid biosynthesis inhibition

Regioisomeric Comparison: 5- vs. 6-Cyanomethyl Substitution

5-(Cyanomethyl)-2-pyridinecarboxylic acid (CAS 1221791-92-9) and 6-(Cyanomethyl)picolinic acid (CAS 312325-75-0) share the identical molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol) . However, the position of the cyanomethyl substituent differs: the 5-isomer places the –CH₂CN group para to the ring nitrogen, while the 6-isomer places it ortho to the ring nitrogen and adjacent to the carboxylic acid . This positional difference alters the electronic distribution across the pyridine ring and the steric environment around the carboxylic acid, which can affect metal chelation geometry, hydrogen-bonding patterns, and reactivity in nucleophilic substitution or coupling reactions. Although no head-to-head biological or reactivity comparison between these two regioisomers has been published, the established precedent with picolinic acid regioisomers (e.g., picolinic acid vs. nicotinic acid vs. isonicotinic acid exhibiting distinct biological activities) supports that the substitution position meaningfully differentiates these compounds for procurement purposes [1].

Regioisomer comparison Medicinal chemistry building blocks Positional isomer SAR

Free Acid vs. Ethyl Ester: Conjugation Utility

5-(Cyanomethyl)-2-pyridinecarboxylic acid (MW 162.15) is the free carboxylic acid form, whereas its closest commercially available ester analog is ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS 913839-59-5, MW 190.2 g/mol) . The free acid enables direct activation and conjugation via standard amide coupling reagents (e.g., HATU, EDC/HOBt) without requiring a prior ester hydrolysis step, saving one synthetic transformation and avoiding exposure of the base-sensitive cyanomethyl group to hydrolytic conditions . The ethyl ester analog, while offering a lower boiling point (372.0 ± 32.0°C predicted) and higher volatility for certain purification strategies, necessitates saponification or acidic deprotection to liberate the carboxylic acid for further derivatization . For researchers performing library synthesis or preparing amide-linked conjugates, the free acid form provides a one-step advantage in reaction sequence economy. The melting point differential is also notable: the free acid decomposes at 225°C , whereas the ethyl ester is typically a lower-melting solid or oil at ambient temperature, which may influence handling and storage logistics.

Amide coupling Synthetic intermediate Protecting-group-free synthesis

Patent Coverage: Cyanomethyl Pyridine Carboxylate Herbicides

United States Patent US 12,029,217 B2 (issued July 9, 2024) claims safened herbicidal compositions comprising a pyridine carboxylate herbicide defined by Formula (I), wherein the substituent R1 is explicitly and specifically cyanomethyl or propargyl [1]. This patent claim establishes that the cyanomethyl ester moiety—directly derivable from 5-(Cyanomethyl)-2-pyridinecarboxylic acid via esterification—is a structurally defined, commercially relevant pharmacophore in the agrochemical intellectual property landscape [1]. In contrast, generic picolinic acid derivatives lacking the cyanomethyl group (e.g., unsubstituted picolinic acid, halopicolinic acids) fall outside this specific patent protection scope. The patent further specifies that the cyanomethyl-containing pyridine carboxylate is combined with the safener isoxadifen, indicating a formulated product application with defined herbicidal selectivity parameters [1]. While the patent covers the ester form of complex pyridine carboxylates rather than the free acid itself, 5-(Cyanomethyl)-2-pyridinecarboxylic acid serves as a key synthetic precursor for preparing the claimed cyanomethyl ester herbicides.

Agrochemical intermediate Herbicide safener composition Pyridine carboxylate patent

5-(Cyanomethyl)-2-pyridinecarboxylic Acid: Application Scenarios


Fragment-Based Drug Discovery: Low-Affinity MNK Hit

In fragment-based screening programs targeting human N-acetylmannosamine kinase (MNK/GNE) for sialic acid biosynthesis modulation, 5-(Cyanomethyl)-2-pyridinecarboxylic acid serves as a well-characterized, low-potency fragment hit (IC₅₀ = 3.7 mM) [1]. Its ~49-fold weaker potency relative to the lead compound 6-carbamoylpicolinic acid (IC₅₀ = 76 µM) makes it valuable as a negative control or as a starting scaffold where the 5-cyanomethyl group is deliberately retained for structure-activity relationship exploration [1]. Researchers can use this compound to probe whether the 5-position substitution is productive for further elaboration or whether synthetic effort should shift to the 6-position series.

Agrochemical Precursor for Cyanomethyl Ester Herbicides

5-(Cyanomethyl)-2-pyridinecarboxylic acid is a direct synthetic precursor for cyanomethyl ester pyridine carboxylate herbicides covered by US Patent 12,029,217 B2, which explicitly claims the cyanomethyl moiety (R1 = cyanomethyl) in safened herbicidal compositions with isoxadifen [2]. Esterification of the free carboxylic acid with appropriate alcohol components yields the claimed herbicide compounds. This positions the compound as a strategic building block for agrochemical process development and patent-protected herbicide formulation research [2].

Conjugation-Ready Scaffold with Orthogonal Nitrile

The free carboxylic acid functionality of 5-(Cyanomethyl)-2-pyridinecarboxylic acid enables direct amide coupling without a deprotection step, providing a one-step synthetic advantage over the corresponding ethyl ester (CAS 913839-59-5) . The pendant nitrile group (–CN) on the 5-position serves as an orthogonal functional handle that can be reduced to an aminomethyl group, hydrolyzed to a carboxamide, or engaged in click chemistry (e.g., tetrazole formation), allowing divergent library synthesis from a single building block . This makes the compound suitable for parallel synthesis workflows in medicinal chemistry where step economy and functional group orthogonality are critical procurement criteria.

Reference Standard for Positional Isomer Analysis

As the 5-cyanomethyl regioisomer of 6-(Cyanomethyl)picolinic acid (CAS 312325-75-0), this compound serves as an authentic reference standard for developing chromatographic methods (HPLC, UPLC, SFC) that resolve positional isomers of cyanomethyl-substituted picolinic acids . Given the identical molecular formula and molecular weight (C₈H₆N₂O₂, 162.15 Da) of the two regioisomers, their chromatographic separation requires optimized stationary and mobile phase conditions, making the availability of pure individual isomers essential for method validation in quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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